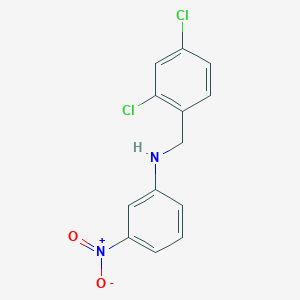

N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O2/c14-10-5-4-9(13(15)6-10)8-16-11-2-1-3-12(7-11)17(18)19/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZOLSBJININMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NCC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901237063 | |

| Record name | 2,4-Dichloro-N-(3-nitrophenyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901237063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119449-46-5 | |

| Record name | 2,4-Dichloro-N-(3-nitrophenyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-N-(3-nitrophenyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901237063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine

Abstract: This guide provides a detailed protocol for the synthesis and comprehensive characterization of the novel secondary amine, N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine. The synthetic strategy is centered on a classical nucleophilic substitution reaction, a robust and scalable method for forming C-N bonds. This document outlines the mechanistic underpinnings of the synthesis, a step-by-step experimental procedure, and a multi-technique approach for structural elucidation and purity confirmation. It is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable methodology for preparing this and structurally related diarylamine compounds.

Introduction and Rationale

Diarylamine scaffolds are prevalent structural motifs in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. The specific substitution pattern of this compound, featuring an electron-withdrawing nitro group on one aromatic ring and a dichlorinated benzyl group, makes it an intriguing target for further functionalization and biological screening. The nitro moiety can serve as a handle for subsequent chemical transformations, such as reduction to an amine, which opens pathways to a diverse library of derivatives[1].

The chosen synthetic approach is the N-alkylation of 3-nitroaniline with 2,4-dichlorobenzyl chloride. This method is selected for its operational simplicity, high functional group tolerance, and the ready commercial availability of the starting materials. Alternative, more complex methods for C-N bond formation, such as the Buchwald-Hartwig amination or Ullmann condensation, are powerful tools but often require expensive catalysts and ligands, making them less ideal for initial scale-up and exploration[2][3][4][5]. The direct N-alkylation protocol presented here offers a cost-effective and efficient entry point to this class of compounds.

Synthesis Methodology

The synthesis proceeds via a nucleophilic substitution (SN2) reaction. The amine group of 3-nitroaniline acts as the nucleophile, attacking the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride. The presence of a non-nucleophilic base is crucial to deprotonate the amine, enhancing its nucleophilicity and neutralizing the HCl generated during the reaction[6].

Mechanistic Pathway

The reaction mechanism involves the deprotonation of 3-nitroaniline by a base (e.g., potassium carbonate) to form a more potent nucleophilic anion. This anion then attacks the benzylic carbon of 2,4-dichlorobenzyl chloride, displacing the chloride leaving group.

Caption: Reaction pathway for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a robust procedure for the N-alkylation of anilines, adapted for the specific target molecule[6][7][8].

Materials:

-

3-Nitroaniline (1.0 eq)

-

2,4-Dichlorobenzyl chloride (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the 3-nitroaniline.

-

Stir the resulting suspension vigorously for 15 minutes at room temperature.

-

Add 2,4-dichlorobenzyl chloride (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80 °C and maintain stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 8-16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water. The volume of water should be approximately 5-10 times the volume of DMF used.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product should be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

Reagent and Condition Rationale

| Parameter | Choice | Rationale |

| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction mechanism. Its high boiling point is suitable for heating. |

| Base | Anhydrous K₂CO₃ | A mild, non-nucleophilic base that is effective in deprotonating the aniline without competing in the substitution reaction. It is easily removed during aqueous workup[8]. |

| Temperature | 80 °C | The electron-withdrawing nitro group reduces the nucleophilicity of the aniline nitrogen, necessitating elevated temperatures to achieve a reasonable reaction rate[6]. |

| Stoichiometry | Slight excess of Alkyl Halide | Using a slight excess (1.1 eq) of the electrophile helps to drive the reaction to completion and consume the limiting aniline starting material. |

Comprehensive Characterization

Confirmation of the structure and purity of the synthesized this compound requires a combination of spectroscopic and analytical techniques.[9]

Caption: Workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules[10][11].

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and the benzylic methylene protons.

-

3-Nitrophenyl group: The protons will appear as a complex multiplet pattern in the aromatic region (approx. δ 7.0-8.0 ppm). The proton ortho to the nitro group will be the most downfield.

-

2,4-Dichlorobenzyl group: Three aromatic protons will be observed, likely as a doublet, a doublet of doublets, and another doublet in the region of δ 7.2-7.6 ppm.

-

Methylene Bridge (-CH₂-): A singlet is expected around δ 4.5-5.0 ppm, integrating to two protons.

-

Amine Proton (-NH-): A broad singlet may be observed, the chemical shift of which is highly dependent on solvent and concentration.

-

-

¹³C NMR: The carbon NMR will corroborate the structure.

-

Aromatic Carbons: A total of 12 distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the nitro group (C-NO₂) will be significantly downfield.

-

Methylene Carbon: A signal for the -CH₂- carbon is expected around δ 45-55 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify key functional groups present in the molecule[12].

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch | 3350 - 3450 | Medium, sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Asymmetric NO₂ Stretch | 1510 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 700 - 850 | Strong |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula. The predicted exact mass for C₁₃H₁₀Cl₂N₂O₂ is 296.0170. The mass spectrum will show a characteristic isotopic pattern for the two chlorine atoms (M, M+2, M+4 peaks).

Physical Properties

-

Appearance: Expected to be a crystalline solid, likely yellow or orange in color due to the nitrophenyl moiety.

-

Melting Point: A sharp melting point range is indicative of high purity. The experimentally determined value should be recorded.

Safety and Handling

-

3-Nitroaniline: Toxic by inhalation, ingestion, and skin contact. It is a suspected mutagen.

-

2,4-Dichlorobenzyl chloride: Lachrymator and corrosive. Causes severe skin burns and eye damage.

-

DMF: A reproductive toxin.

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

This guide details a reliable and reproducible method for the synthesis of this compound via nucleophilic substitution. The protocol is straightforward and utilizes readily available reagents, making it suitable for broad application in research settings. The described multi-technique characterization workflow, employing NMR, FT-IR, and HRMS, provides a robust framework for verifying the structural integrity and purity of the target compound, ensuring its quality for subsequent studies in drug development and materials science.

References

- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

-

Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]

- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University College London.

-

Ullmann condensation. (2023). In Wikipedia. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Buchwald–Hartwig Amination with Aqueous Ammonia. (2024). Synthesis Spotlight. Retrieved from [Link]

-

Synthesis of diarylamines 5 by copper-catalyzed cross-coupling... (n.d.). ResearchGate. Retrieved from [Link]

-

Ullmann Condensation. (n.d.). SynArchive. Retrieved from [Link]

-

N-(3-chlorophenethyl)-4-nitrobenzamide. (n.d.). MDPI. Retrieved from [Link]

-

Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. (2018). PubMed Central. Retrieved from [Link]

-

Applications of Spectroscopic Techniques in Characterization of Biological Compounds. (2025). IJSAT. Retrieved from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (2011). ResearchGate. Retrieved from [Link]

-

Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. (2017). Beilstein Journals. Retrieved from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

Sources

- 1. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijsat.org [ijsat.org]

- 10. researchgate.net [researchgate.net]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. researchgate.net [researchgate.net]

Spectroscopic Blueprint of a Diarylamine: A Technical Guide to N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine. Tailored for researchers and professionals in the fields of analytical chemistry and drug development, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this complex diarylamine. By integrating established spectroscopic principles with predictive data analysis, this guide serves as a robust framework for the characterization of similarly structured small molecules.

Introduction: The Structural Significance of this compound

This compound is a diarylamine with a molecular formula of C₁₃H₁₀Cl₂N₂O₂ and a molecular weight of 297.14 g/mol [1]. The molecule's structure, featuring a dichlorinated benzyl group attached to a nitrated phenylamine core, presents a unique spectroscopic challenge and opportunity. The distinct electronic environments of the two aromatic rings, influenced by electron-withdrawing nitro and chloro substituents, are expected to give rise to a well-resolved and informative spectroscopic signature. Understanding this signature is paramount for confirming its identity, assessing its purity, and predicting its chemical behavior in various applications.

This guide will systematically deconstruct the predicted spectroscopic data for this compound, offering both a theoretical interpretation and a practical methodology for its empirical verification.

Molecular Structure and Predicted Spectroscopic Behavior

The key to interpreting the spectra of this compound lies in understanding how its constituent functional groups contribute to the overall spectroscopic output.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR is anticipated to provide a detailed map of the hydrogen environments within the molecule. The spectrum will be characterized by distinct regions corresponding to the aromatic protons of the two rings and the methylene protons of the benzyl group.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a minimum of 16 scans to ensure a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| Benzylic CH₂ | ~4.5 - 5.0 | Singlet (s) | 2H | The methylene protons are adjacent to an electron-withdrawing nitrogen and an aromatic ring, leading to a downfield shift. |

| 3-Nitrophenyl Protons | ~7.0 - 8.0 | Multiplets (m) | 4H | The nitro group is strongly electron-withdrawing, causing a significant downfield shift of the protons on this ring. The meta-substitution pattern will lead to complex splitting. |

| 2,4-Dichlorobenzyl Protons | ~7.2 - 7.6 | Multiplets (m) | 3H | The chlorine atoms are electron-withdrawing and will cause a downfield shift. The substitution pattern will result in distinct signals for each proton. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key diagnostic peaks will arise from the N-O bonds of the nitro group, the C-N bond of the amine, and the various bonds within the aromatic rings.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan to subtract atmospheric and instrumental interferences.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100 - 3000 | Medium | =C-H Stretch | Aromatic Rings[2] |

| ~1600 - 1585 | Medium | C-C Stretch (in-ring) | Aromatic Rings[2] |

| ~1550 - 1475 | Strong | Asymmetric N-O Stretch | Nitro Group[3][4] |

| ~1360 - 1290 | Strong | Symmetric N-O Stretch | Nitro Group[3][4] |

| ~1335 - 1250 | Strong | C-N Stretch | Aromatic Amine[2] |

| ~800 - 600 | Strong | C-Cl Stretch | Dichlorobenzyl Group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation. Electron Ionization (EI) is a common technique for small molecules and is expected to produce a rich fragmentation spectrum for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum.

Predicted Mass Spectrometry Fragmentation

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 296, with a characteristic M+2 peak of approximately 65% the intensity of the M⁺ peak and an M+4 peak, indicative of the two chlorine atoms[5][6].

Figure 2: Predicted Key Fragmentation Pathways of this compound.

Table of Predicted Major Fragments:

| m/z | Proposed Fragment | Formula | Notes |

| 296 | Molecular Ion [M]⁺˙ | C₁₃H₁₀Cl₂N₂O₂ | Will exhibit characteristic isotopic pattern for two chlorines. |

| 261 | [M - Cl]⁺ | C₁₃H₁₀ClN₂O₂ | Loss of a chlorine radical. |

| 250 | [M - NO₂]⁺ | C₁₃H₁₀Cl₂N | Loss of a nitro group, a common fragmentation for nitroaromatics[7][8]. |

| 159 | 2,4-Dichlorobenzyl Cation | C₇H₅Cl₂⁺ | Resulting from cleavage of the C-N bond, likely to be a prominent peak. |

| 122 | 3-Nitrophenylaminyl Cation | C₆H₅N₂O₂⁺ | Resulting from cleavage of the C-N bond. |

Conclusion

The spectroscopic analysis of this compound presents a clear and predictable set of data across NMR, IR, and MS platforms. The electron-withdrawing nature of the nitro and chloro substituents creates distinct and interpretable signals that, when taken together, provide an unambiguous confirmation of the molecule's structure. The protocols and predicted data outlined in this guide offer a comprehensive roadmap for the analytical characterization of this compound and serve as a valuable reference for the broader scientific community engaged in the synthesis and analysis of complex small molecules.

References

- University of California, Davis. (n.d.). Infrared of nitro compounds. Chemistry LibreTexts.

- Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 41(3), 355-365.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Brown, J. F. (1955). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 77(23), 6341-6349.

- Michigan State University. (n.d.). IR: nitro groups.

- BenchChem. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.

- Rajca, A., et al. (2011). Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products. The Journal of Organic Chemistry, 76(20), 8447-8457.

- ChemicalBook. (n.d.). 2,4-Dichlorobenzyl alcohol(1777-82-8) 1H NMR spectrum.

- Wade, L. G. (2023). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.

- University of Arizona. (n.d.).

- ChemicalBook. (n.d.). 3,4-Dichlorobenzyl alcohol(1805-32-9) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2,6-Dichlorobenzyl chloride(2014-83-7) 1H NMR spectrum.

- SpectraBase. (n.d.). A-Chloromethyl-2,4-dichlorobenzyl alcohol - Optional[1H NMR] - Chemical Shifts.

- Poh, S., et al. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 21(9), 1593-1606.

- ResearchGate. (2002). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).

- Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980.

- Chen, P.-H., et al. (2024).

- Chen, P.-H., et al. (2024).

- University of North Texas. (n.d.).

- Santa Cruz Biotechnology. (n.d.). This compound.

- University of California, Davis. (2023).

- Aksenov, A. V., et al. (2015). Direct metal-free synthesis of diarylamines from 2-nitropropane via the twofold C-H functionalization of arenes. Organic & Biomolecular Chemistry, 13(40), 10149-10155.

- PubChem. (n.d.). 2,4-Dichlorobenzyl alcohol.

- Creative Proteomics. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.

- The Royal Society of Chemistry. (n.d.).

- University of Wisconsin-Milwaukee. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.

- Chen, P.-H., et al. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation.

- ChemicalBook. (n.d.). This compound.

- MDPI. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide.

- Royal Society of Chemistry. (n.d.).

- Google Patents. (1983).

- Illinois State University. (2015). Infrared Spectroscopy.

- Beilstein Journals. (2016).

- NIST. (n.d.). Benzenamine, 4-chloro-2-nitro-. NIST WebBook.

- PubChem. (n.d.). N-benzyl-4-nitroaniline.

- PubChem. (n.d.). 4-(4-aminophenyl)-N,2-dichloro-3-nitroaniline.

- National Institutes of Health. (2017). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine.

- NIST. (n.d.). N,N-Diethyl-p-nitroaniline. NIST WebBook.

- NIST. (n.d.). m-Nitroaniline. NIST WebBook.

- PubChem. (n.d.). 2-nitro-N-(4-nitrophenyl)aniline.

- SciSpace. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline.

- PubChem. (n.d.). 4-nitro-N-(4-nitrophenyl)aniline.

Sources

- 1. This compound CAS#: 1119449-46-5 [chemicalbook.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. whitman.edu [whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Physicochemical Properties of N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine

Abstract: This guide provides a comprehensive technical overview of the physicochemical properties of N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, thermal, and spectroscopic characteristics of the compound. It outlines both predicted data and the rigorous experimental methodologies required for their empirical validation. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this whitepaper serves as an essential resource for the characterization of this and structurally related molecules.

Introduction and Chemical Identity

This compound is a substituted diphenylamine derivative. Its structure incorporates a dichlorinated benzyl group and a nitrated phenyl group, suggesting a complex interplay of electronic and steric effects that dictate its chemical behavior and physical properties. Understanding these properties is paramount for applications ranging from synthetic chemistry to materials science and pharmacology, where such characteristics influence reactivity, solubility, and bioavailability.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Core Compound Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1119449-46-5 | [1] |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O₂ | [1] |

| Molecular Weight | 313.14 g/mol | N/A |

Predicted Physicochemical Properties

Due to the novelty or limited public data on this specific compound, many of its physicochemical properties are currently based on computational predictions. These values provide a crucial starting point for experimental design.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 432.8 ± 40.0 °C | [1] |

| Density | 1.447 ± 0.06 g/cm³ | [1] |

| pKa | 1.09 ± 0.50 | [1] |

| LogP (Octanol/Water) | ~3.5 - 4.6 | [2][3][4] |

Note: LogP values are estimated based on structurally similar dinitrodiphenylamines.

Lipophilicity and Solubility Analysis

The lipophilicity of a compound, quantified by its partition coefficient (LogP), is a critical determinant of its behavior in biological and environmental systems.[5] A positive LogP value indicates a preference for a lipid or non-polar environment over an aqueous one.[5][6]

Partition Coefficient (LogP)

The predicted LogP for this compound is high, suggesting significant lipophilicity. This is expected due to the presence of two aromatic rings and two chlorine atoms. This property governs the compound's potential for membrane permeability and its solubility in organic solvents versus water. For drug candidates, a LogP value that is too high can lead to poor absorption due to entrapment in lipid membranes.[7]

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is a classic and reliable technique for empirically determining the LogP of a compound.[5]

Caption: Workflow for LogP determination using the shake-flask method.

Causality in Protocol:

-

Solvent Saturation: Pre-saturating the n-octanol and aqueous buffer with each other is critical to prevent volume changes during the experiment, which would alter concentrations and lead to inaccurate results.

-

HPLC-UV Analysis: High-Performance Liquid Chromatography with UV detection is chosen for its sensitivity and ability to accurately quantify the analyte in complex mixtures, ensuring a reliable measurement of the concentration in each phase.[8]

Solubility

The high LogP value strongly suggests that this compound will have low solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Experimental Protocol: Qualitative and Quantitative Solubility Determination

A systematic approach is used to determine solubility across a range of solvents.[9][10][11]

-

Qualitative Assessment: Add approximately 1-2 mg of the compound to 1 mL of the test solvent (e.g., water, ethanol, DMSO, 5% HCl, 5% NaOH) in a vial.[9][10] Agitate vigorously and observe for dissolution. Solubility in acidic or basic solutions can indicate the presence of basic (amine) or acidic functional groups.[11][12]

-

Quantitative Determination (Saturation Shake-Flask Method):

-

Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Filter the suspension to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or NMR.[13]

-

Trustworthiness: This protocol is self-validating because reaching a plateau in concentration after a set time confirms that equilibrium has been achieved, ensuring the measured solubility is the true thermodynamic solubility.

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and revealing details about its electronic structure and functional groups.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorptions:

-

N-H Stretch: A secondary aromatic amine N-H stretch is expected around 3350-3310 cm⁻¹.[14] Its presence or absence confirms the amine structure.

-

C-N Stretch (Aromatic): A band in the 1335-1250 cm⁻¹ region corresponds to the C-N bond of the aromatic amine.[14]

-

Nitro Group (NO₂): The nitro group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[15][16][17] These are often the most intense peaks in the spectrum.[17]

-

C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹, will correspond to the C-Cl bonds.

-

Aromatic C-H and C=C Stretches: Standard absorptions for the aromatic rings will be observed (>3000 cm⁻¹ for C-H and ~1600-1450 cm⁻¹ for C=C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR:

-

Aromatic Protons (6.5-8.5 ppm): The protons on the two aromatic rings will appear as complex multiplets in this region. The electron-withdrawing nitro group will deshield protons on its ring, shifting them further downfield.

-

Methylene Protons (-CH₂-): The two protons of the benzyl methylene group will likely appear as a singlet around 4.5-5.5 ppm, deshielded by the adjacent nitrogen and the dichlorophenyl ring.

-

Amine Proton (N-H): The amine proton signal is often broad and can appear over a wide chemical shift range (typically 3-5 ppm for aromatic amines), depending on the solvent and concentration.[14][18] Its integration should correspond to one proton.

¹³C NMR:

-

Aromatic Carbons (110-150 ppm): A series of signals corresponding to the 12 unique aromatic carbons will be present. The carbon attached to the nitro group will be significantly deshielded.

-

Methylene Carbon (-CH₂-): A single peak expected in the 40-60 ppm range.[19]

Authoritative Insight: The chemical shifts observed in both ¹H and ¹³C NMR are highly sensitive to the electronic environment.[20][21] The electron-donating character of the amine nitrogen and the electron-withdrawing nature of the nitro and chloro substituents create a complex pattern of shielding and deshielding across the aromatic systems, which can be fully assigned using 2D NMR techniques like COSY and HSQC.

Conclusion

This compound is a molecule defined by its significant lipophilicity and the distinct spectroscopic signatures of its aromatic, amine, and nitro functional groups. The predicted properties outlined in this guide serve as a robust foundation for directing experimental work. The provided protocols for determining LogP, solubility, and spectroscopic characteristics are based on established, reliable methods designed to ensure scientific integrity and data accuracy. This comprehensive physicochemical profile is indispensable for any researcher aiming to utilize this compound in further scientific investigation or product development.

References

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs website.[5]

-

Bartle, K. D., & Jones, D. W. (1969). Proton magnetic resonance spectra of some aromatic amines and derived amides. Journal of the Chemical Society B: Physical Organic, 388-392.[20]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate.[9]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.[10]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd.[11]

-

ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook.[1]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from University of Calgary website.[14]

-

Chemistry LibreTexts. (2021). Nitro Compounds. Retrieved from Chemistry LibreTexts.[15]

-

Ossowski, J., et al. (2009). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 14(11), 4647-4660.[21]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.[12]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from YouTube.[13]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from University of Calgary website.[16]

-

Kubik, Ł., et al. (2022). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 27(15), 4946.[7]

-

Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from Oregon State University website.[18]

-

Bakke, B. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.[17]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from ResearchGate.[22]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.[23]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from Chemistry LibreTexts.[19]

-

Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Retrieved from Thermo Fisher Scientific website.[6]

-

Yustisia, S., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.[8]

-

Unknown. (n.d.). Amines.[24]

-

Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from Santa Cruz Biotechnology website.[25]

-

PubChem. (n.d.). 3-Nitroaniline. Retrieved from PubChem.[26]

-

PubChem. (n.d.). 2-nitro-N-(4-nitrophenyl)aniline. Retrieved from PubChem.[2]

-

PubChem. (n.d.). 4-nitro-N-(4-nitrophenyl)aniline. Retrieved from PubChem.[3]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from Wikipedia.[27]

-

PubChem. (n.d.). p-Chlorobenzylidene-(3-nitrophenyl)-amine. Retrieved from PubChem.[28]

-

ChemSynthesis. (2025). N-(4-methyl-2-quinolinyl)-N-(4-nitrophenyl)amine. Retrieved from ChemSynthesis.[29]

-

PubChem. (n.d.). Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)-. Retrieved from PubChem.[4]

-

Chemsrc. (2025). Tris(4-nitrophenyl)amine. Retrieved from Chemsrc.[30]

Sources

- 1. This compound CAS#: 1119449-46-5 [chemicalbook.com]

- 2. 2-nitro-N-(4-nitrophenyl)aniline | C12H9N3O4 | CID 69159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-nitro-N-(4-nitrophenyl)aniline | C12H9N3O4 | CID 235381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)- | C18H12N4O6 | CID 88538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography | MDPI [mdpi.com]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. youtube.com [youtube.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 24. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 25. scbt.com [scbt.com]

- 26. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 28. p-Chlorobenzylidene-(3-nitrophenyl)-amine | C13H9ClN2O2 | CID 383397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. chemsynthesis.com [chemsynthesis.com]

- 30. Tris(4-nitrophenyl)amine | CAS#:20440-93-1 | Chemsrc [chemsrc.com]

A Technical Guide to the Physicochemical Characterization of N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine: Solubility and Stability Studies

Executive Summary

The journey of a novel chemical entity from discovery to application is critically dependent on a thorough understanding of its fundamental physicochemical properties. This guide provides an in-depth technical framework for the comprehensive solubility and stability profiling of N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine, a representative novel small molecule. As drug development professionals are keenly aware, poor aqueous solubility and unforeseen instability can terminate the progression of an otherwise promising candidate.[1] This document, therefore, eschews a generic template in favor of a logically sequenced, causality-driven approach that mirrors the decision-making process in a contemporary research and development setting. We will dissect the methodologies, explain the scientific rationale behind each experimental choice, and provide actionable, field-tested protocols. The core philosophy is that a well-designed characterization package is a self-validating system, building a foundation of trustworthy data for all subsequent development phases.

Foundational Physicochemical Assessment

Before embarking on extensive experimental work, an in silico and structural analysis of the target molecule provides predictive insights into its behavior.

Structural Features of this compound:

-

High Lipophilicity: The presence of two aromatic rings, further substituted with two chloro- substituents, predicts significant hydrophobicity. This is a primary indicator of potentially low aqueous solubility.

-

Weakly Basic Amine: The secondary amine is the most likely site for protonation. However, the electron-withdrawing effects of the adjacent nitro- and dichlorobenzyl- groups will reduce the basicity of the nitrogen atom. The predicted pKa of the conjugate acid is therefore expected to be low.[2][3] This has profound implications for solubility in acidic environments, such as the stomach.[4]

-

Hydrogen Bonding: The secondary amine can act as a hydrogen bond donor, and the nitro group's oxygen atoms are potent hydrogen bond acceptors. This will influence crystal lattice energy and interactions with polar solvents.

-

Chromophore: The nitro-aromatic system ensures strong UV absorbance, which is a practical advantage for detection and quantification via HPLC-UV.

This initial assessment frames our experimental strategy: we anticipate a poorly soluble compound whose solubility is likely pH-dependent, and we have a ready handle for analytical detection.

Comprehensive Solubility Profiling

Solubility is not a single value but a characteristic that must be understood under various conditions.[5] We differentiate between early-stage kinetic screening and definitive thermodynamic measurements.

Kinetic vs. Thermodynamic Solubility: A Strategic Choice

-

Kinetic Solubility: This measures the concentration at which a compound, rapidly introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[6][7][8] It is a high-throughput assessment of a compound's "precipitative" behavior and is invaluable for early discovery to flag problematic compounds.[9]

-

Thermodynamic Solubility: This is the true equilibrium solubility, determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[7] This "shake-flask" method is the gold standard, providing the definitive value required for formulation and biopharmaceutical classification.[10]

The relationship between these two critical parameters is visualized below.

Caption: Workflow contrasting high-throughput kinetic solubility with gold-standard thermodynamic solubility.

Protocol: pH-Dependent Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the solubility of this compound across a physiologically relevant pH range, consistent with FDA and ICH recommendations.[9]

1. Preparation of Buffers:

- Prepare buffers at a minimum of three pH levels: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[9] All buffers should be prepared using compendial reagents.

2. Sample Preparation:

- Add an excess of the solid test compound to separate vials for each pH buffer. A visual excess of solid material must remain to ensure saturation.

- Causality: Using an excess of solid is fundamental to achieving equilibrium, ensuring the final measured concentration is the true saturation solubility.

3. Equilibration:

- Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).

- Agitate for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached. A preliminary time-course experiment can validate the minimum time required.

4. Sample Processing:

- After equilibration, allow the vials to stand to let solids settle.

- Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved particles.

- Self-Validation: The filtration step is critical. Any particulate matter carried over will artificially inflate the measured solubility.

5. Quantification:

- Accurately dilute the filtered supernatant into the mobile phase of a pre-validated HPLC-UV method.

- Quantify the concentration against a calibrated standard curve of the test compound.

6. Data Reporting:

- Report the solubility at each pH value, typically in µg/mL or µM. The final pH of each saturated solution should be measured and reported.[9]

Representative Data: pH-Solubility Profile

Table 1: Example pH-Solubility Data for this compound at 25°C.

| Buffer pH (Initial) | Final pH of Supernatant | Mean Solubility (µg/mL) | Standard Deviation | Classification |

| 1.2 | 1.21 | 15.8 | ± 1.2 | Sparingly Soluble |

| 4.5 | 4.52 | 1.1 | ± 0.2 | Very Poorly Soluble |

| 6.8 | 6.79 | 0.9 | ± 0.1 | Practically Insoluble |

Insight: The data clearly demonstrates that the compound is a weak base. The significantly higher solubility at pH 1.2 is due to the protonation of the secondary amine, forming a more soluble salt. This behavior is critical for predicting oral absorption.[11][12]

Chemical Stability Assessment: A Forced Degradation Approach

Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[13][14] Forced degradation, or stress testing, is a cornerstone of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to rapidly identify potential degradation pathways and validate the analytical methods used for stability monitoring.[15][16]

Prerequisite: A Stability-Indicating HPLC Method

Before stress testing can begin, an analytical method capable of separating the intact parent compound from all potential degradation products must be developed and validated.[17][18][19] This is a non-negotiable prerequisite for trustworthy data.

-

Objective: To develop a gradient reverse-phase HPLC method that resolves the parent peak from all degradant peaks with baseline separation.

-

Key Validation Parameter (Specificity): The method's specificity is confirmed during the forced degradation study itself. Peak purity analysis (e.g., using a photodiode array [PDA] detector) of the parent peak under all stress conditions must be demonstrated.

Protocol: Forced Degradation (Stress Testing)

This protocol follows the principles outlined in the ICH Q1A(R2) guideline.[13][20][21] The goal is to achieve a target degradation of 5-20% of the parent compound.[15] If degradation is too extensive, it can obscure the primary degradation pathways.

Caption: Logical workflow for a comprehensive forced degradation study.

1. Stock Solution Preparation:

- Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

2. Stress Conditions:

- Acid Hydrolysis: Dilute the stock with 0.1 M HCl. Heat at 60-80°C.

- Base Hydrolysis: Dilute the stock with 0.1 M NaOH. Heat at 60-80°C.

- Oxidation: Dilute the stock with a solution of 3% hydrogen peroxide. Keep at room temperature.

- Thermal Degradation: Store aliquots of the stock solution and solid compound at an elevated temperature (e.g., 80°C).

- Photostability: Expose the stock solution and solid compound to controlled light exposure as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[22][23][24] A control sample should be wrapped in aluminum foil to exclude light.

3. Time Point Sampling:

- Withdraw samples from each stress condition at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

4. HPLC Analysis:

- Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.

- Record the peak area of the parent compound and any degradation products. Calculate the percent degradation and assess mass balance.

Representative Data: Forced Degradation Summary

Table 2: Example Forced Degradation Results for this compound.

| Stress Condition | Duration/Temp | % Degradation | No. of Degradants | Mass Balance (%) | Observations |

| 0.1 M HCl | 24h / 80°C | 12.5% | 2 | 99.1% | Significant degradation. Primary degradant at RRT 0.85. |

| 0.1 M NaOH | 24h / 80°C | 18.2% | 3 | 98.8% | Most sensitive condition. Potential hydrolysis of the amine linkage. |

| 3% H₂O₂ | 48h / RT | 4.8% | 1 | 100.2% | Relatively stable to oxidation. |

| Thermal (Solid) | 72h / 80°C | < 1.0% | 0 | >99.5% | Highly stable in solid form. |

| Photolytic (ICH Q1B) | Standard | 6.5% | 1 | 99.6% | Moderate light sensitivity. Requires light-protective packaging. |

Insight: The compound shows notable sensitivity to basic and acidic hydrolysis, suggesting the amine linkage is the primary liability. Its stability to oxidation and heat in the solid state is excellent. The moderate photostability is a critical finding that directly impacts handling, manufacturing, and packaging requirements.[24] The high mass balance across all conditions provides confidence in the analytical method's ability to detect all major degradants.

Conclusion and Strategic Recommendations

The systematic application of solubility and stability studies has yielded a clear physicochemical profile for this compound.

-

Solubility: The compound is a poorly soluble weak base. Its solubility is enhanced at low pH, which may be advantageous for oral absorption. For formulation in neutral pH, solubility enhancement techniques (e.g., amorphous solid dispersions, salt formation) should be investigated.

-

Stability: The primary degradation pathways are hydrolytic. The molecule is sensitive to both strong acid and, more significantly, strong base. It also exhibits moderate light sensitivity.

Recommendations for Drug Development Professionals:

-

Handling and Storage: The solid material should be stored protected from light. Aqueous solutions should be buffered, ideally in the pH 4-6 range, and used promptly. Avoid exposure to high pH conditions.

-

Formulation Strategy: For oral delivery, formulation efforts should focus on maintaining solubility through the gastrointestinal tract. For parenteral formulations, a lyophilized product or a carefully buffered, co-solvent system will likely be necessary.

-

Further Studies: The primary degradants from the hydrolytic and photolytic studies should be isolated and structurally characterized to assess their potential toxicological impact.

This guide has demonstrated a robust, logic-driven approach to characterizing a novel compound. By understanding the why behind each protocol and building a self-validating data package, researchers can make informed decisions, mitigate risks, and accelerate the path from discovery to a viable product.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]

-

ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]

-

Kramer, S. F., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Informa Connect. Retrieved from [Link]

-

Pharma Beginners. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]

-

Dong, M. W. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

-

FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. U.S. Food and Drug Administration. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Retrieved from [Link]

-

Protocols.io. (2018). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Chemistry For Everyone. (2024). How To Determine PKA Of Organic Compounds? YouTube. Retrieved from [Link]

-

International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Retrieved from [Link]

-

European Medicines Agency. (2024). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved from [Link]

- Zhou, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3052-3071.

-

ResearchGate. (2010). (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

PatSnap. (2024). How does pH affect drug delivery? Retrieved from [Link]

-

ICH. (n.d.). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

-

Human Journals. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Nitrofen. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). p-Chlorobenzylidene-(3-nitrophenyl)-amine. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Nitroaniline. PubChem. Retrieved from [Link]

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. fda.gov [fda.gov]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. How does pH affect drug delivery? [synapse.patsnap.com]

- 13. database.ich.org [database.ich.org]

- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 15. resolvemass.ca [resolvemass.ca]

- 16. sgs.com [sgs.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. irjpms.com [irjpms.com]

- 19. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ICH Official web site : ICH [ich.org]

- 21. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 22. database.ich.org [database.ich.org]

- 23. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 24. ema.europa.eu [ema.europa.eu]

A Guide to the Comprehensive Crystallographic Analysis of N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine

Abstract

This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of the title compound, N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine (C₁₃H₁₀Cl₂N₂O₂). Intended for researchers in crystallography, medicinal chemistry, and materials science, this document details the journey from molecular synthesis to an in-depth analysis of its three-dimensional architecture. We will explore the nuanced experimental considerations, the theoretical underpinnings of structure solution and refinement, and the elucidation of intermolecular forces that govern the crystal packing. This guide emphasizes the causality behind procedural choices, ensuring a robust and reproducible crystallographic study.

Introduction: The Scientific Imperative

Diarylamine scaffolds are prevalent in a multitude of pharmacologically active compounds and functional materials. The specific placement of electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl) substituents, can profoundly influence molecular conformation, crystal packing, and, consequently, the physicochemical properties of the bulk material.[1][2] this compound presents an interesting case study, combining the conformational flexibility of the benzylamine linker with the steric and electronic demands of its substituted aromatic rings. A thorough crystal structure analysis is paramount to understanding its solid-state behavior, providing a foundational blueprint for rational drug design and the engineering of novel materials. This guide will serve as a detailed walkthrough of the process, from obtaining suitable single crystals to the final interpretation of the crystallographic data.

Synthesis and Crystallization: The Foundation of a High-Quality Structure

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Pathway

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A common route involves the reaction of 3-nitroaniline with 2,4-dichlorobenzyl chloride in the presence of a suitable base to neutralize the HCl formed during the reaction.[3]

Experimental Protocol: Synthesis

-

To a solution of 3-nitroaniline (1 mmol) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 15 minutes to facilitate the deprotonation of the amine.

-

Add 2,4-dichlorobenzyl chloride (1 mmol) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Crystal Growth: The Art and Science of Nucleation

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The slow evaporation of a saturated solution is a widely used and effective technique.

Experimental Protocol: Crystal Growth

-

Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a dichloromethane/hexane mixture).

-

Gently warm the solution to ensure complete dissolution.

-

Filter the solution through a syringe filter to remove any particulate matter.

-

Transfer the clear solution to a clean vial, cover it with a perforated cap (e.g., Parafilm with a few pinholes), and leave it undisturbed in a vibration-free environment.

-

Monitor the vial over several days for the formation of single crystals. The slow evaporation of the solvent will ideally lead to the growth of well-defined crystals.[4]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[5][6]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

Table 1: Hypothetical Crystallographic Data and Structure Refinement Parameters for this compound.

| Parameter | Value |

| Chemical formula | C₁₃H₁₀Cl₂N₂O₂ |

| Formula weight | 297.14 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.50 Å, b = 15.80 Å, c = 8.10 Å |

| β = 91.70° | |

| Volume | 1342.3 ų |

| Z | 4 |

| Density (calculated) | 1.470 Mg/m³ |

| Absorption coefficient | 0.55 mm⁻¹ |

| F(000) | 608 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 9500 |

| Independent reflections | 3000 [R(int) = 0.04] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3000 / 0 / 173 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.110 |

| R indices (all data) | R₁ = 0.055, wR₂ = 0.120 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Note: The values in this table are hypothetical and are based on typical data for similar organic molecules, such as the closely related isomer N-(2,4-dichlorobenzyl)-4-nitroaniline.[7]

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure. Direct methods or Patterson methods are commonly employed to obtain an initial model of the structure. This model is then refined using full-matrix least-squares on F² to achieve the best possible fit between the observed and calculated structure factors. Software such as SHELXS and SHELXL are industry standards for this process.

Analysis of the Crystal Structure: From Connectivity to Supramolecular Assembly

A solved crystal structure provides a wealth of information beyond simple atomic coordinates.

Molecular Conformation

The analysis of bond lengths, bond angles, and torsion angles reveals the conformation of the molecule in the solid state. Of particular interest in this compound is the dihedral angle between the two aromatic rings, which provides insight into the molecule's overall shape and potential for π-π stacking interactions.[8] The geometry of the amine linker and the orientation of the nitro and chloro substituents are also critical features to analyze.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In the case of the title compound, a variety of interactions are anticipated:

-

Hydrogen Bonding: While lacking a classic strong hydrogen bond donor, weak C-H···O and C-H···N interactions are likely to play a significant role in the crystal packing, involving the nitro group and the aromatic rings.

-

Halogen Bonding: The chlorine atoms on the dichlorobenzyl ring can act as halogen bond donors, interacting with the nitro group's oxygen atoms or the π-system of an adjacent aromatic ring.

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.[9]

-

van der Waals Forces: These ubiquitous forces contribute to the overall cohesion of the crystal structure.

The following diagram illustrates the workflow for analyzing these interactions.

Caption: Interplay of Structural Analysis Techniques.

Conclusion

The crystal structure analysis of this compound provides invaluable insights into its solid-state properties. By following the detailed protocols outlined in this guide, researchers can obtain a high-quality crystal structure and perform a thorough analysis of the molecular conformation and intermolecular interactions. This fundamental understanding is crucial for the targeted design of new molecules with desired properties, whether for pharmaceutical applications or the development of advanced materials. The combination of single-crystal X-ray diffraction and Hirshfeld surface analysis offers a powerful and comprehensive approach to elucidating the intricate world of molecular architecture.

References

- American Chemical Society. (2024, July 1). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation.

- ResearchGate. (2022, July). Single-crystal X-ray diffraction analysis of arylamine-containing 2,2′-bipyridine derivatives.

- IUCr Journals. (2024, March 1). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. IUCr Journals.

- Santa Cruz Biotechnology. This compound. Santa Cruz Biotechnology.

- National Institutes of Health. (2025, August 21). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl).

- ResearchGate. Synthesis, crystal structure, Hirshfeld surface and interaction energies analysis of 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione.

- CERES Research Repository. (2024). Synthesis, structure characterization, Hirshfeld surface analysis, and computational studies of 3-nitro-1,2,4-triazol-5-one (NTO):acridine. CERES Research Repository.

- ChemicalBook. This compound. ChemicalBook.

- ResearchGate. (2025, August 6). Crystal structure of N-(2,4-dichlorobenzyl)-4-nitroaniline, C13H10Cl2N2O2.

- MDPI. Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI.

- PubMed. (2000, January 25). Studies of polymorphism in three compounds by single crystal X-ray diffraction. PubMed.

- ResearchGate. Single-Crystal X-ray Diffraction.

- ResearchGate. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole.

- Sci-Hub. (2007). N-(2,4-Dichlorophenyl)-2-nitrobenzamide. Sci-Hub.

- National Institutes of Health. (2023, July 1). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine.

- MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI.

- National Institutes of Health. N-(3-Nitrobenzylidene)aniline.

- BASF.

- ResearchGate. (2025, August 10). 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline.

- PubChem. N-benzyl-2-methyl-4-nitroaniline. PubChem.

- PubChem. N-(2,4-dichloro-5-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine. PubChem.

- PubChem. N-benzyl-3-nitroaniline. PubChem.

- ResearchGate. (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine: crystal structure and Hirshfeld surface analysis.

- PubChem. 2-nitro-N-(4-nitrophenyl)aniline. PubChem.

Sources

- 1. chemicals.basf.com [chemicals.basf.com]

- 2. 2-nitro-N-(4-nitrophenyl)aniline | C12H9N3O4 | CID 69159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-(3-Nitrobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Initial Biological Screening of N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine Derivatives

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the initial biological screening of a novel library of N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine derivatives. The strategic inclusion of a dichlorobenzyl moiety and a nitrophenyl group suggests a high potential for broad-spectrum biological activity, warranting a multi-pronged screening approach.[1][2][3] This document outlines the rationale, experimental design, and detailed protocols for a tiered screening cascade targeting antimicrobial, antifungal, and anticancer activities. We emphasize the causality behind methodological choices, from high-throughput primary assays to data analysis and hit prioritization, to ensure a scientifically rigorous and efficient evaluation process. The protocols described herein are designed to be self-validating systems, providing a robust foundation for identifying lead compounds for further development.

Introduction: Rationale and Strategic Imperatives

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. The diphenylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on derivatives of this compound, a scaffold designed to leverage the distinct contributions of its constituent parts.

The Role of Key Structural Motifs in Bioactivity

The rationale for screening this specific class of compounds is grounded in established structure-activity relationships.

-

The Dichlorobenzyl Group: The incorporation of chlorine atoms into organic molecules can significantly enhance their biological activity by increasing lipophilicity, which can improve membrane permeability, and by altering electronic properties that influence binding to biological targets.[4]

-

The Nitrophenyl Group: The nitro group is a versatile and potent pharmacophore found in a wide array of therapeutic agents, including antimicrobial and anticancer drugs.[1][5] It is a strong electron-withdrawing group that can participate in crucial binding interactions and is often essential for the compound's mechanism of action, sometimes acting as a bio-reducible pro-drug moiety.[2][3]

Objectives of the Initial Screening Campaign

The primary goal is to perform a broad, initial assessment of the biological activity of the synthesized derivatives. This campaign is designed to:

-

Efficiently identify any significant antimicrobial, antifungal, or anticancer cytotoxicity.

-

Generate quantitative data (e.g., MIC, IC₅₀) to compare the potency of different derivatives.

-

Establish a preliminary structure-activity relationship (SAR) to guide future optimization.[6][7]

-

Prioritize the most promising "hit" compounds for more detailed secondary screening.

Synthesis and Characterization of the Compound Library

A robust screening campaign begins with a well-characterized compound library. The synthesis of this compound derivatives can be achieved through established methods of amine synthesis.

Proposed Synthetic Pathway

A common and effective method is the reduction of a nitro group to an amine, followed by coupling. For instance, a continuous-flow synthesis approach using trichlorosilane can be employed for the metal-free reduction of aromatic nitro derivatives to their corresponding anilines, which can then be alkylated.[8]

General Experimental Protocol for Synthesis

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-nitroaniline (1.0 eq) in a suitable aprotic solvent such as Dimethylformamide (DMF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0°C and stir for 30 minutes to form the corresponding anion. The causality here is to increase the nucleophilicity of the amine nitrogen for the subsequent substitution reaction.

-

Alkylation: Add 2,4-dichlorobenzyl chloride (1.05 eq) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Quench the reaction by slowly adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure this compound derivative.

Structural Verification and Purity Analysis

Each synthesized derivative must be rigorously characterized to confirm its identity and purity (>95%) using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-